molecular formula C11H15N3O B1488728 6-(2-aminoethyl)-1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one CAS No. 2091618-63-0

6-(2-aminoethyl)-1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one

Cat. No.: B1488728
CAS No.: 2091618-63-0
M. Wt: 205.26 g/mol
InChI Key: OAFUQXSQLBUBJN-UHFFFAOYSA-N
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Description

6-(2-aminoethyl)-1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one is a useful research compound. Its molecular formula is C11H15N3O and its molecular weight is 205.26 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

6-(2-aminoethyl)-1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with histamine receptors, particularly the H1 subtype . The nature of these interactions involves binding to the receptor sites, which can influence the receptor’s activity and downstream signaling pathways.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the cytotoxicity of certain cancer cell lines, indicating its potential as an anti-cancer agent . Additionally, it can alter the expression of genes involved in cell proliferation and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s interaction with histamine receptors, for instance, can inhibit or activate downstream signaling pathways, resulting in various physiological effects .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, the compound may undergo degradation, which can influence its efficacy and potency. Long-term studies have shown that it can have sustained effects on cellular function, particularly in in vitro settings .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Studies have shown that there is a threshold beyond which the compound’s toxicity increases significantly, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s metabolism can lead to the formation of active or inactive metabolites, which can further modulate its biological activity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. It interacts with specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues. These interactions can influence the compound’s efficacy and potency .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. The compound’s localization can affect its interaction with other biomolecules and its overall biological activity .

Properties

IUPAC Name

6-(2-aminoethyl)-1-ethylpyrrolo[2,3-c]pyridin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c1-2-13-6-3-9-4-7-14(8-5-12)11(15)10(9)13/h3-4,6-7H,2,5,8,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAFUQXSQLBUBJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC2=C1C(=O)N(C=C2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-(2-aminoethyl)-1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one
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6-(2-aminoethyl)-1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one
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6-(2-aminoethyl)-1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one
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6-(2-aminoethyl)-1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one
Reactant of Route 5
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6-(2-aminoethyl)-1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one
Reactant of Route 6
Reactant of Route 6
6-(2-aminoethyl)-1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.